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Compound of Interest

Compound Name: Boc-L-cyclobutylglycine

Cat. No.: B586754 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a

detailed experimental protocol for the synthesis of Boc-L-cyclobutylglycine ((2S)-2-{[(tert-

butoxy)carbonyl]amino}-2-cyclobutylacetic acid). The information is curated for professionals in

chemical research and drug development, offering a foundational understanding of this non-

canonical amino acid derivative.

Spectroscopic Data
While specific, publicly available spectra for Boc-L-cyclobutylglycine are not readily found in

comprehensive databases, the following tables summarize the expected and observed

spectroscopic characteristics based on the analysis of structurally similar compounds and

general principles of spectroscopic interpretation. These values serve as a reference for the

characterization of synthesized Boc-L-cyclobutylglycine.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

C(CH₃)₃ ~1.45 s -

CH₂ (cyclobutyl) 1.80 - 2.20 m -

CH (cyclobutyl) ~2.50 m -

α-CH ~4.20 d ~8.0

NH ~5.10 d ~8.0

COOH >10.0 br s -

Note: Predicted values are based on typical ranges for Boc-protected amino acids and

cyclobutyl moieties. The solvent is assumed to be CDCl₃ or DMSO-d₆. The broad singlet for the

carboxylic acid proton may not always be observed.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Atom Chemical Shift (δ, ppm)

C(CH₃)₃ ~28.5

C(CH₃)₃ ~80.0

CH₂ (cyclobutyl) ~18.0, ~25.0

CH (cyclobutyl) ~40.0

α-CH ~58.0

C=O (Boc) ~155.0

C=O (acid) ~175.0

Note: Predicted values are based on analogous compounds. The exact chemical shifts can

vary depending on the solvent and concentration.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Wavenumber (cm⁻¹) Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong

N-H (Amide) 3300 - 3400 Medium

C-H (Aliphatic) 2850 - 3000 Strong

C=O (Carboxylic Acid) 1700 - 1730 Strong

C=O (Urethane) 1680 - 1710 Strong

C-N Stretch 1230 - 1250 Medium

C-O Stretch 1160 - 1170 Strong

Note: These are typical absorption ranges for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data
Ion m/z Notes

[M+H]⁺ 230.1387 Calculated for C₁₁H₂₀NO₄⁺

[M+Na]⁺ 252.1206 Calculated for C₁₁H₁₉NNaO₄⁺

[M-C₄H₈]⁺ 174.0817
Loss of isobutylene from the

Boc group.

[M-Boc+H]⁺ 130.0862 Loss of the entire Boc group.

Note: The molecular formula of Boc-L-cyclobutylglycine is C₁₁H₁₉NO₄, with a molecular

weight of 229.27 g/mol . The presented m/z values are for the protonated molecule and

common adducts/fragments observed in electrospray ionization (ESI) mass spectrometry.

Experimental Protocol: Synthesis of Boc-L-
cyclobutylglycine
The following is a general and widely accepted procedure for the N-protection of an amino acid

using di-tert-butyl dicarbonate (Boc₂O). This method is applicable for the synthesis of Boc-L-
cyclobutylglycine from L-cyclobutylglycine.
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Materials:

L-cyclobutylglycine

Di-tert-butyl dicarbonate (Boc₂O)

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

Dioxane (or a suitable solvent mixture like THF/water)

Water

Ethyl acetate

1M Hydrochloric acid (HCl) or saturated aqueous citric acid solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolution: Dissolve L-cyclobutylglycine in a mixture of dioxane and water.

Basification: Add sodium bicarbonate or sodium carbonate to the solution to achieve a basic

pH (typically pH 9-10). This deprotonates the amino group, making it nucleophilic.

Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in

dioxane dropwise at room temperature. The reaction is typically stirred for 12-24 hours.

Work-up:

Once the reaction is complete (monitored by TLC), remove the organic solvent under

reduced pressure.

Wash the remaining aqueous solution with a non-polar solvent like ethyl acetate or hexane

to remove any unreacted Boc₂O and other non-polar impurities.
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Carefully acidify the aqueous layer to pH 2-3 with 1M HCl or a saturated citric acid

solution. This protonates the carboxylic acid, making the product extractable into an

organic solvent.

Extract the product into ethyl acetate (typically 3 times).

Isolation and Purification:

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the

crude product.

The crude Boc-L-cyclobutylglycine can be further purified by recrystallization or column

chromatography if necessary.

Visualizations
The following diagrams illustrate key conceptual workflows relevant to the synthesis and

analysis of Boc-L-cyclobutylglycine.
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General Workflow for Synthesis and Spectroscopic Analysis

Synthesis

Spectroscopic Analysis
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Boc-L-cyclobutylglycine
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Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis of Boc-L-
cyclobutylglycine.

Logical Relationship of Spectroscopic Data
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Caption: The relationship between different spectroscopic techniques and the structural

confirmation of the compound.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Boc-L-
cyclobutylglycine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b586754#spectroscopic-data-nmr-ir-mass-spec-of-
boc-l-cyclobutylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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